N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine
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Overview
Description
(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYLAMINE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYLAMINE typically involves a multi-step process. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from benzyl chloride and sodium azide, while the alkyne precursor can be prepared from phenylacetylene.
Cycloaddition Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, to form the triazole ring.
Functionalization: The resulting triazole compound is then functionalized with an ethylamine group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYLAMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new triazole-based compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYLAMINE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, leading to inhibition or
Properties
Molecular Formula |
C18H20N4 |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-[(2-benzyl-5-phenyltriazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C18H20N4/c1-2-19-13-17-18(16-11-7-4-8-12-16)21-22(20-17)14-15-9-5-3-6-10-15/h3-12,19H,2,13-14H2,1H3 |
InChI Key |
MWLYPUHZURMRKF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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